2-Isoamyl-6-methylpyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

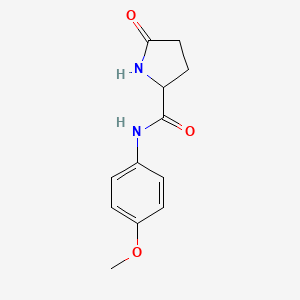

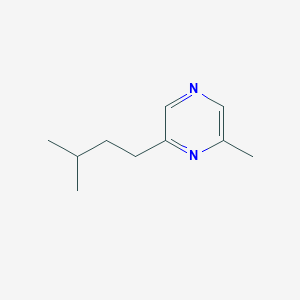

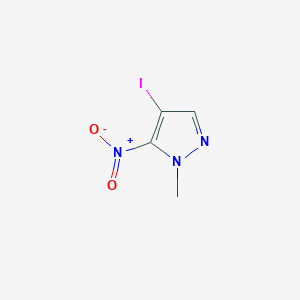

2-Isoamyl-6-methylpyrazine is a chemical compound with the molecular formula C10H16N2 . It is also known by other names such as 2-Methyl-6-isopentylpyrazine, 6-Methyl-2-(3-methylbutyl)-pyrazine, and Pyrazine, 2-methyl-6-(3-methylbutyl)- .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at opposite positions, with various alkyl groups attached to it .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³, a boiling point of 226.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±3.0 kJ/mol and a flash point of 87.9±15.9 °C . The compound has a molar refractivity of 50.7±0.3 cm³ .科学的研究の応用

Polarographic Analysis of Degradation Products

In research involving cephalexin, a derivative of methylpyrazine, specifically 2-Hydroxy-3-phenyl-6-methylpyrazine, has been identified. This derivative emerges from the acidic degradation of cephalexin in the presence of formaldehyde. Polarographic methods demonstrate a well-defined reduction wave in this context, indicating its potential for analytical applications in plasma determination of cephalexin (Núñez-Vergara, Squella, & Silva, 1982).

Tautomeric Equilibrium in Nucleoside Base Analog

Research involving 6-amino-5-benzyl-3-methylpyrazin-2-one, a pyrazine derivative, explored its tautomeric properties for potential use in nonstandard base pairs within duplex nucleic acids. The study evaluated the equilibrium constant for tautomeric forms, which is crucial for understanding hydrogen bonding in these molecules, indicating its potential in the field of molecular biology and genetics (Voegel, von Krosigk, & Benner, 1993).

Catalytic Synthesis of Methylpyrazine

Methylpyrazines, such as 2-methylpyrazine, have been synthesized via catalytic reactions involving ethylene diamine and propylene glycol. Research focusing on the optimization of catalysts, including the use of chromium as a promoter, highlights its significance in industrial chemistry for the efficient production of methylpyrazines (Jing, Chu, Zhang, Chen, & Luo, 2008).

Mixed Valence Isomers in Coordination Chemistry

In coordination chemistry, the study of mixed valence isomers, particularly involving 2-methylpyrazine as a bridging ligand, reveals insights into the electron transfer and equilibrium constants in mixed valence complexes. This research is vital for understanding the electronic properties of coordination compounds (Salsman, Kubiak, & Ito, 2005).

Use in Quality Monitoring of Food Products

Methylpyrazines, such as 2-methylpyrazine, are key compounds in the flavor profile of roasted coffee beans. Their concentration correlates with the sensory quality of coffee, demonstrating their importance in food science and quality control (Hashim & Chaveron, 1995).

Corrosion Inhibition Properties

Pyrazine derivatives, including 2-methylpyrazine, have shown efficacy as corrosion inhibitors for steel in acidic solutions. Understanding the adsorption mechanism and effectiveness of these compounds can significantly benefit material science and engineering (Li, Deng, & Fu, 2011).

Environmental Remediation

Studies involving activated carbon's capacity to adsorb micropollutants like methylpyrazines from water bodies indicate its potential in environmental science, particularly for water treatment and pollution remediation (Knappe, Matsui, Snoeyink, Roche, Prados, & Bourbigot, 1998).

Safety and Hazards

特性

IUPAC Name |

2-methyl-6-(3-methylbutyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNKUIGZMJYKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91010-41-2 |

Source

|

| Record name | 2-methyl-6-(3-methylbutyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)

![N-(2,3-dimethylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2678051.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2678054.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2678057.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2678060.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2678062.png)